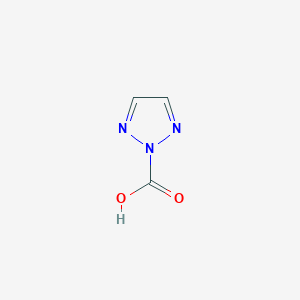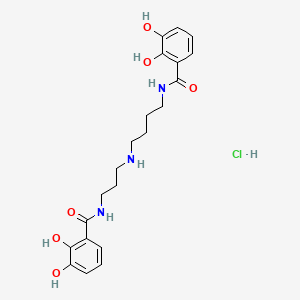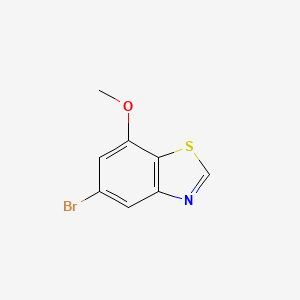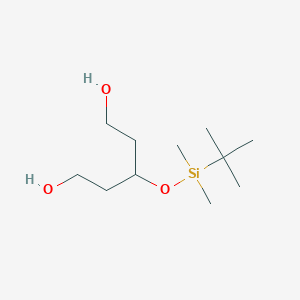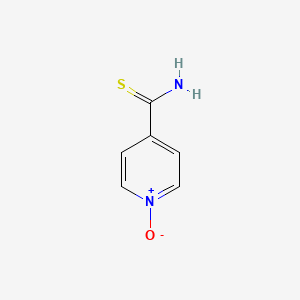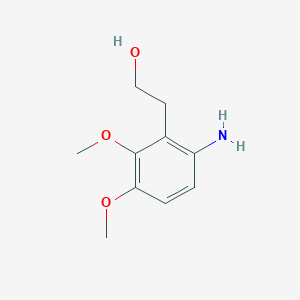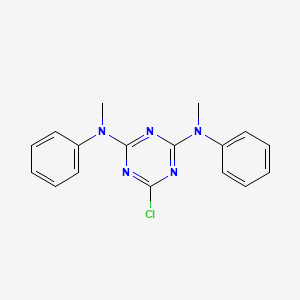
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H12ClN5. It is a member of the triazine family, characterized by a 1,3,5-triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a corresponding amine derivative of the triazine compound.
Scientific Research Applications
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound shares a similar triazine core but differs in its substituents, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents, used in various chemical and biological studies.
Uniqueness
6-Chloro-N~2~,N~4~-dimethyl-N~2~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
3995-43-5 |
|---|---|
Molecular Formula |
C17H16ClN5 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-dimethyl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c1-22(13-9-5-3-6-10-13)16-19-15(18)20-17(21-16)23(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
DRVSERATTQVSNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)Cl)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


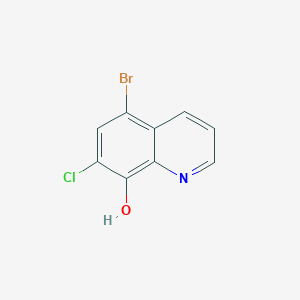
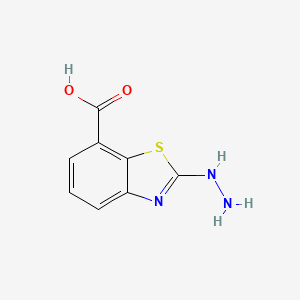

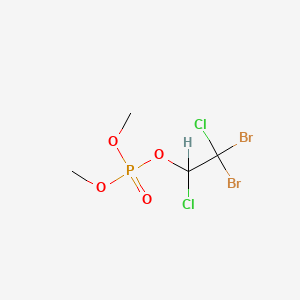
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
